molecular formula C11H7ClN2O2S B2682857 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 851116-06-8

2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2682857
CAS No.: 851116-06-8
M. Wt: 266.7
InChI Key: AJHFKTLABRFEBJ-UHFFFAOYSA-N
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Description

2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the thieno[2,3-d]pyrimidine core . This reaction is followed by derivatization of the active chlorine and functionalization of the C-4 position of the pyrimidine ring . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: Further cyclization reactions can modify the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetonitrile, organic solvents, and catalysts such as acids or bases. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of signal transduction pathways or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific chloromethyl and furyl substitutions, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(chloromethyl)-5-(furan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S/c12-4-8-13-10(15)9-6(5-17-11(9)14-8)7-2-1-3-16-7/h1-3,5H,4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHFKTLABRFEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC3=C2C(=O)NC(=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851116-06-8
Record name 2-(chloromethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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